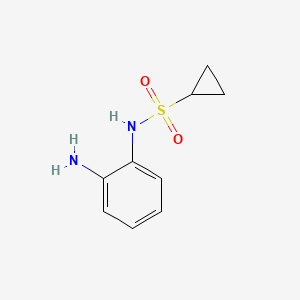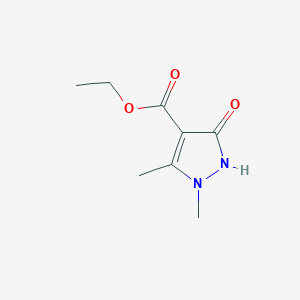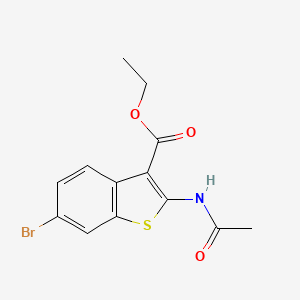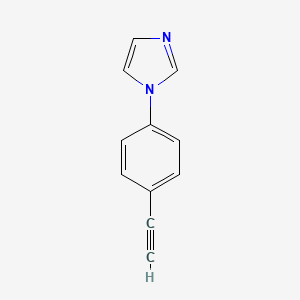
1H-Indazol-5-amine, 3-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluoromethyl)-1H-indazol-5-amine is a chemical compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making them more lipophilic and metabolically stable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as cesium fluoride and trifluoromethanesulfanylamide, under specific reaction conditions .
Industrial Production Methods
Industrial production of 3-(trifluoromethyl)-1H-indazol-5-amine may involve scalable flow chemistry techniques. These methods utilize continuous flow reactors to streamline the synthesis process, ensuring consistent product quality and yield. The use of environmentally friendly reagents and conditions is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(trifluoromethyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like trifluoromethanesulfanylamide and bismuth (III) chloride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various trifluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
3-(trifluoromethyl)-1H-indazol-5-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(trifluoromethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Compared to these similar compounds, 3-(trifluoromethyl)-1H-indazol-5-amine stands out due to its indazole ring structure, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound with a broader range of applications in various fields .
Propriétés
Numéro CAS |
57631-09-1 |
|---|---|
Formule moléculaire |
C8H6F3N3 |
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-2H-indazol-5-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-5-3-4(12)1-2-6(5)13-14-7/h1-3H,12H2,(H,13,14) |
Clé InChI |
HTFVEDPYBMUSPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C=C1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)








